molecular formula C17H14N4O B5815914 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one

4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one

Cat. No. B5815914
M. Wt: 290.32 g/mol
InChI Key: YNYWXUSHYWNKFK-UHFFFAOYSA-N
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Description

4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound belongs to the family of triazinobenzimidazoles, which are known for their diverse biological activities.

Scientific Research Applications

4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one has been shown to exhibit insecticidal and fungicidal activities, making it a promising candidate for the development of new pesticides. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately cell death. In inflammation, 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This reduces inflammation and associated tissue damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one depend on the specific application and concentration used. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In inflammation, it reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines. In agriculture, 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one exhibits insecticidal and fungicidal activities by disrupting various physiological processes in pests and pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one for lab experiments is its diverse biological activities and potential applications. This makes it a promising candidate for the development of new drugs, pesticides, and materials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its activity and specificity.

Future Directions

There are several future directions for research on 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one. One direction is the development of more efficient and scalable synthesis methods to increase the yield and purity of this compound. Another direction is the optimization of its biological activity and specificity through structure-activity relationship studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the development of new formulations and delivery methods for 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one could improve its solubility and bioavailability, making it more effective in vivo.

Synthesis Methods

The synthesis of 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one can be accomplished through various methods, including condensation reactions, cyclization reactions, and oxidation reactions. One of the most commonly used methods is the condensation of 2-aminobenzimidazole with benzyl isocyanide in the presence of a catalyst such as copper(II) acetate. This reaction yields 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one in good yields and high purity.

properties

IUPAC Name

4-benzyl-2-methyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-12-16(22)20(11-13-7-3-2-4-8-13)17-18-14-9-5-6-10-15(14)21(17)19-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYWXUSHYWNKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N=C2N(C1=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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